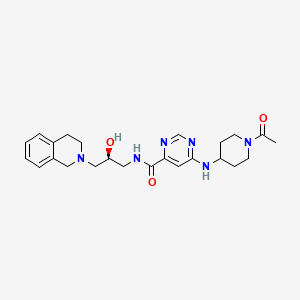

![molecular formula C29H34Cl2N8O4 B607911 N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 1702259-66-2](/img/structure/B607911.png)

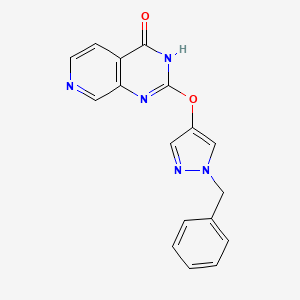

N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide

描述

H3B-6527 is under investigation in clinical trial NCT03424577 (A Study to Evaluate the Food-Effect of H3B-6527).

FGFR4 Inhibitor H3B-6527 is an orally bioavailable inhibitor of human fibroblast growth factor receptor 4 (FGFR4), with potential antineoplastic activity. Upon administration, H3B-6527 specifically binds to and blocks FGFR4. This prevents the activation of FGFR4, inhibits FGFR4-mediated signaling and leads to an inhibition of cell proliferation in FGFR4-overexpressing tumor cells. FGFR4, a receptor tyrosine kinase overexpressed by certain tumor cell types, is involved in tumor cell proliferation, differentiation, angiogenesis, and survival; FGFR4 expression is associated with poor prognosis.

作用机制

Target of Action

H3B-6527 is a highly selective covalent inhibitor of the fibroblast growth factor receptor 4 (FGFR4) . FGFR4 is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

H3B-6527 specifically binds to and blocks FGFR4 . This prevents the activation of FGFR4, inhibits FGFR4-mediated signaling, and leads to an inhibition of cell proliferation in FGFR4-overexpressing tumor cells . It forms a covalent bond via Michael addition with the Cys552 on FGFR4, present in the hinge region of the ATP-binding pocket, unique within the FGFR family .

Biochemical Pathways

The primary biochemical pathway affected by H3B-6527 is the FGF19/FGFR4 signaling pathway . FGF19 is a gut-secreted endocrine hormone that acts in the liver through FGFR4 to regulate bile acid synthesis . Inhibition of this pathway by H3B-6527 leads to a reduction in cell viability, particularly in cells that harbor FGF19 amplification .

Pharmacokinetics

H3B-6527 is orally bioavailable . It is rapidly absorbed with a time to maximum concentration (tmax) of approximately 2-3 hours and shows a terminal half-life of approximately 4-5 hours, following administration of 1000 mg (fasted) . No dose-limiting toxicities or ≥ Grade 3 treatment-related adverse events have been observed in escalation .

Result of Action

The primary result of H3B-6527’s action is the inhibition of tumor growth in hepatocellular carcinoma (HCC) cases that exhibit increased expression of FGF19 . Studies have shown that H3B-6527 can effectively trigger tumor regression in a xenograft model of HCC . Moreover, it has demonstrated tumor regressions in the context of FGF19-amplified tumors and showed antitumor activity and tumor regressions in patient-derived xenograft models with high FGF19 expression but no FGF19 amplification .

Action Environment

The action of H3B-6527 can be influenced by environmental factors such as the presence of FGF19. Studies have shown that FGF19 expression is a predictive biomarker for H3B-6527 response . This suggests that the tumor microenvironment, particularly the level of FGF19 expression, can significantly influence the efficacy of H3B-6527 .

生化分析

Biochemical Properties

H3B-6527 interacts with FGFR4, a receptor tyrosine kinase . It is >300 fold selective towards FGFR4 compared to other FGFR isoforms . The compound inhibits FGFR4 signaling in a dose-dependent manner, leading to a reduction in cell viability .

Cellular Effects

H3B-6527 has shown to inhibit cell proliferation and induce apoptosis in HCC cell line models . It selectively reduces the viability of cells that harbor FGF19 amplification . Moreover, it has been observed that H3B-6527 can trigger tumor regression in a xenograft model of HCC when coadministered with the CDK4/6 inhibitor palbociclib .

Molecular Mechanism

H3B-6527 exerts its effects at the molecular level by inhibiting FGFR4 signaling . This inhibition leads to a reduction in cell viability and can trigger tumor regression .

Temporal Effects in Laboratory Settings

The effects of H3B-6527 have been studied in a panel of 40 HCC cell lines and 30 HCC patient-derived xenograft (PDX) models . These studies have shown that FGF19 expression is a predictive biomarker for H3B-6527 response .

Dosage Effects in Animal Models

Oral dosing of H3B-6527 to mice led to dose-dependent pharmacodynamic modulation of FGFR4 signaling and tumor regression in FGF19 altered HCC cell line derived xenograft models . The inhibition of tumor growth occurred at doses that were well tolerated in mice and no evidence of FGFR1-3 related toxicities were observed at efficacious doses .

Metabolic Pathways

H3B-6527 is involved in the FGF19-FGFR4 signaling pathway . FGF19 is a gut-secreted endocrine hormone that acts in the liver through FGFR4 to regulate bile acid synthesis .

属性

IUPAC Name |

N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl2N8O4/c1-6-25(40)35-20-14-18(39-12-10-38(7-2)11-13-39)8-9-19(20)34-23-16-24(33-17-32-23)37(3)29(41)36-28-26(30)21(42-4)15-22(43-5)27(28)31/h6,8-9,14-17H,1,7,10-13H2,2-5H3,(H,35,40)(H,36,41)(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWRLLRCTIYXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702259-66-2 | |

| Record name | H3B-6527 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702259662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | H3B-6527 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | H3B-6527 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HTE364XIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)

![2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride](/img/structure/B607840.png)